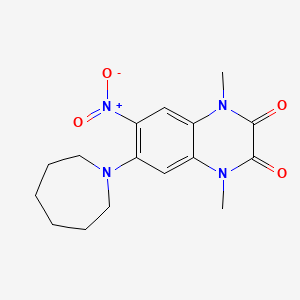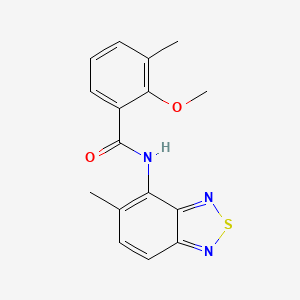
N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as ML352, is a small molecule that has been extensively studied for its potential use in treating various diseases. The compound was first synthesized in 2015 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide involves the inhibition of MAO-B and HDAC6. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of mood and movement. Inhibition of MAO-B has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease. HDAC6 is an enzyme that is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects, including the inhibition of MAO-B and HDAC6, as well as the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its specificity for MAO-B and HDAC6, which allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide, including:
1. Further studies on the compound's effects on other diseases, such as Huntington's disease and multiple sclerosis.
2. Development of more potent analogs of N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide that could be used in lower concentrations.
3. Studies on the compound's effects on other enzymes and cellular processes.
4. Investigation of the compound's potential as a therapeutic agent in clinical trials.
In conclusion, N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide is a small molecule that has shown promise as a potential therapeutic agent for various diseases. Its specificity for MAO-B and HDAC6 makes it a valuable tool for studying the effects of inhibiting these enzymes, and further research on the compound could lead to the development of new treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of several enzymes, including monoamine oxidase B (MAO-B) and histone deacetylase 6 (HDAC6), which are involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-4-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3S/c1-16-2-4-17(5-3-16)12(18)15-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPUUWTLIHELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4386705.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)


![3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)
![2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol](/img/structure/B4386754.png)


![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)
![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)
